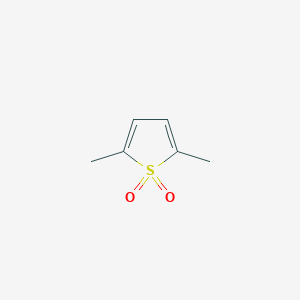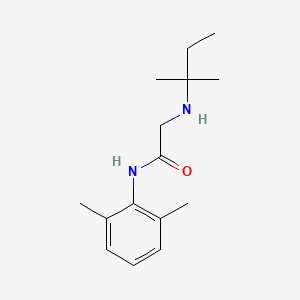![molecular formula C16H19ClN2O B14653269 1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol CAS No. 53464-18-9](/img/structure/B14653269.png)
1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both amino and chlorophenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-3-chlorobenzyl chloride with aniline, followed by the addition of propanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure complete reaction. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, alkoxide ions.
Major Products Formed:
Oxidation: Quinones, oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Hydroxyl or alkoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amino and chlorophenyl groups in its structure allow it to bind to specific sites on proteins, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparación Con Compuestos Similares
- 4-Amino-3-chlorobenzyl alcohol
- 4-Amino-3-chlorophenylmethanol
- 4-Amino-3-chlorophenylpropanol
Comparison: Compared to these similar compounds, 1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol is unique due to the presence of both an amino group and a chlorophenyl group in its structure. This combination of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
53464-18-9 |
|---|---|
Fórmula molecular |
C16H19ClN2O |
Peso molecular |
290.79 g/mol |
Nombre IUPAC |
1-[4-[(4-amino-3-chlorophenyl)methyl]anilino]propan-2-ol |
InChI |
InChI=1S/C16H19ClN2O/c1-11(20)10-19-14-5-2-12(3-6-14)8-13-4-7-16(18)15(17)9-13/h2-7,9,11,19-20H,8,10,18H2,1H3 |
Clave InChI |
LAWRJELKDQJQET-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC1=CC=C(C=C1)CC2=CC(=C(C=C2)N)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14653201.png)
![4-[(E)-(5-Bromopyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653205.png)

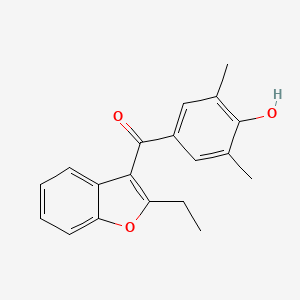



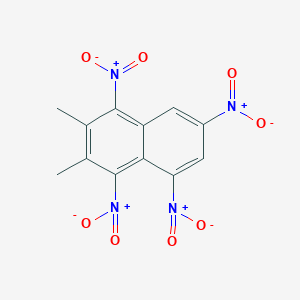
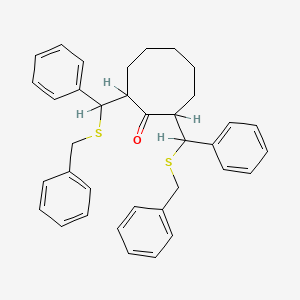
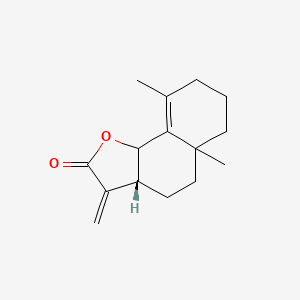
![[1-(Chloromethyl)cyclopropyl]benzene](/img/structure/B14653253.png)
